

Introduction: The Strategic Importance of 2-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-8-chloroquinoline**

Cat. No.: **B1523696**

[Get Quote](#)

2-Bromo-8-chloroquinoline is a di-halogenated derivative of quinoline, a heterocyclic aromatic scaffold of immense significance in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—bromine at the 2-position and chlorine at the 8-position—renders this molecule a highly versatile and valuable synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds provides a platform for selective, sequential chemical modifications, enabling the construction of complex molecular architectures.

This guide serves as a comprehensive technical resource, detailing the core physical and chemical properties of **2-Bromo-8-chloroquinoline**. As a senior application scientist, the following sections are designed to synthesize fundamental data with practical, field-proven insights, empowering researchers to effectively utilize this building block in their synthetic endeavors, particularly within the realm of drug discovery and development.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for **2-Bromo-8-chloroquinoline** are summarized below.

Molecular Structure:

Caption: Molecular structure of **2-Bromo-8-chloroquinoline**.

Table 1: Physicochemical Properties Summary

Property	Value	Source(s)
CAS Number	891842-52-7	
Molecular Formula	C ₉ H ₅ BrCIN	
Molecular Weight	242.50 g/mol	
Monoisotopic Mass	240.9294 Da	
Appearance	Solid (Typical for similar compounds)	Inferred
Storage	Inert atmosphere, 2-8°C; Dry, sealed place	
SMILES	C1C=C2N=C(Br)C=CC2=CC=C1	
InChI Key	QSVCZJXVMARGOP-UHFFFAOYSA-N	

Note: Experimental data for melting and boiling points are not widely published. These values should be determined empirically.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of **2-Bromo-8-chloroquinoline**. The following outlines the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for verifying the molecular weight and elemental composition. For a di-halogenated compound like this, the isotopic pattern is a critical diagnostic feature.

- Molecular Ion Peak (M⁺): The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

- Isotopic Pattern: The expected pattern will show:
 - A base peak at $m/z \approx 241$ (corresponding to $C_9H_5^{79}Br^{35}ClN$).
 - An $M+2$ peak at $m/z \approx 243$ (from $C_9H_5^{81}Br^{35}ClN$ and $C_9H_5^{79}Br^{37}ClN$), which will be the most intense in the cluster.
 - An $M+4$ peak at $m/z \approx 245$ (from $C_9H_5^{81}Br^{37}ClN$).
- Fragmentation: Key fragmentation would likely involve the loss of halogen atoms (Br or Cl) or the entire quinoline ring system, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon

- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Bromo-8-chloroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523696#physical-and-chemical-properties-of-2-bromo-8-chloroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com